1,4-Bis((p-tolyloxy)acetyl)piperazine
Description
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-17-3-7-19(8-4-17)27-15-21(25)23-11-13-24(14-12-23)22(26)16-28-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
VQDQZTLOPJNUCD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Contrasts in Selectivity :
- Antidiabetic vs. Antitumor : Sulfonyl groups enhance DPP-4 enzyme binding (e.g., H-bonding with R125, E205 ), while dithiocarbamates promote cytotoxicity via reactive sulfur species .
- Neurotoxicity Trade-offs: Phenoxyacetyl derivatives show anticonvulsant activity but may induce neurotoxicity at higher doses .
Thermal and Physicochemical Properties
Thermal stability and solubility vary with substituent polarity and molecular weight:
Preparation Methods
Synthesis of p-Tolyloxyacetic Acid
p-Tolyl alcohol is reacted with chloroacetic acid under alkaline conditions (pH 10–12) at 80–90°C for 6–8 hours. The reaction typically achieves 85–92% yield, with purification via recrystallization from ethanol-water mixtures.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Solvent | Aqueous NaOH (1M) |
| Yield | 85–92% |
Formation of Acyl Chloride
p-Tolyloxyacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by reflux at 40°C for 1 hour. Excess SOCl₂ is removed under reduced pressure to obtain p-tolyloxyacetyl chloride as a pale-yellow liquid (yield: 93–97%).
Piperazine Acylation
Piperazine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere. p-Tolyloxyacetyl chloride (2.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) as a base. The mixture is stirred at room temperature for 12–16 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Optimization Data:
| Parameter | Effect on Yield |
|---|---|
| Molar Ratio (Cl:Piperazine) | 2.2:1 optimal |
| Temperature | <20°C prevents side reactions |
| Base | Triethylamine > pyridine (5–7% yield increase) |
Stepwise Acylation Using Protective Groups
For improved regioselectivity, a protective-group strategy has been developed. This method prevents over-acylation and facilitates purification.
Protection of Piperazine
Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form 1,4-di-Boc-piperazine (yield: 89–94%).
Monoacylation
1,4-di-Boc-piperazine (1.0 equiv) is treated with p-tolyloxyacetyl chloride (1.1 equiv) in THF at −78°C. After 4 hours, the monoacylated product is isolated via flash chromatography (yield: 78–82%).
Second Acylation and Deprotection
The monoacylated intermediate undergoes a second acylation under identical conditions, followed by Boc removal using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v). Final purification by recrystallization from methanol yields the desired product (overall yield: 65–70%).
Comparative Efficiency:
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Direct Acylation | 72–75% | 95–97% |
| Stepwise Protection | 65–70% | 98–99% |
One-Pot Synthesis via Microwave Assistance
Recent advances utilize microwave irradiation to accelerate the reaction kinetics. In this approach, piperazine, p-tolyloxyacetic acid, and coupling agents are heated simultaneously under controlled conditions.
Reaction Protocol
A mixture of piperazine (1.0 equiv), p-tolyloxyacetic acid (2.2 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 2.4 equiv) in dimethylformamide (DMF) is irradiated at 120°C for 15–20 minutes. The precipitate is filtered, and the crude product is washed with cold ethanol to remove dicyclohexylurea (DCU) byproducts.
Microwave Parameters:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Irradiation Time | 15–20 minutes |
| Temperature | 120°C |
| Yield | 80–85% |
Advantages Over Conventional Heating
-
Time Reduction: 20 minutes vs. 12–16 hours
-
Yield Improvement: 8–10% increase
Catalytic Methods Using Polymer-Supported Reagents
To enhance recyclability, polystyrene-supported sulfonic acid (PSSA) catalysts have been employed in the esterification and acylation steps.
Esterification with PSSA
p-Tolyl alcohol and chloroacetic acid are heated with PSSA (20 wt%) in toluene at 110°C for 3 hours. The catalyst is filtered and reused for 5 cycles with <5% activity loss.
Acylation Using Immobilized Bases
Piperazine is acylated using polymer-bound dimethylaminopyridine (PB-DMAP) in THF. The supported base allows simple filtration and reduces workup time.
Catalyst Performance:
| Cycle Number | Yield Retention |
|---|---|
| 1 | 100% |
| 3 | 96% |
| 5 | 89% |
Critical Analysis of Methodologies
Yield vs. Purity Tradeoffs
Environmental Impact
Microwave and catalytic methods demonstrate greener profiles:
| Metric | Conventional | Microwave |
|---|---|---|
| Energy Consumption | 15–20 kWh | 0.5–1 kWh |
| Solvent Waste | 500–700 mL/g | 50–100 mL/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
